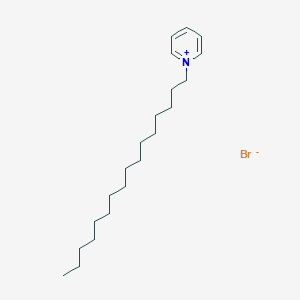

Cetylpyridinium bromide

Vue d'ensemble

Description

Cetylpyridinium bromide (CPB), a quaternary ammonium compound (QAC), is a cationic surfactant with a pyridinium head group and a 16-carbon alkyl chain. It is widely utilized for its antimicrobial properties in disinfectants, drug delivery systems, and analytical chemistry . CPB forms micelles in aqueous solutions, with a critical micelle concentration (CMC) influenced by additives like salts and organic molecules . Its ability to enhance drug solubility and stability makes it valuable in pharmaceutical formulations, particularly in interactions with antibiotics like levofloxacin (LFH) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromure de cétylpyridinium peut être synthétisé par réaction de la pyridine avec le bromure de cétyle. La réaction implique généralement le chauffage de la pyridine avec le bromure de cétyle en présence d'un solvant approprié, tel que l'éthanol ou l'acétone, sous reflux. Le produit est ensuite purifié par recristallisation ou par d'autres méthodes de purification appropriées .

Méthodes de production industrielle

Dans les environnements industriels, le bromure de cétylpyridinium est produit à l'aide de réacteurs à grande échelle où la pyridine et le bromure de cétyle réagissent dans des conditions contrôlées. Le mélange réactionnel est ensuite soumis à diverses étapes de purification, notamment la filtration, le lavage et le séchage, afin d'obtenir le produit final. Le procédé industriel garantit un rendement élevé et la pureté du bromure de cétylpyridinium .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de cétylpyridinium subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'ion bromure est remplacé par d'autres nucléophiles.

Réactions d'oxydation et de réduction : Il peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes que les réactions de substitution.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium, l'hydroxyde de potassium et d'autres nucléophiles forts. Les réactions sont généralement réalisées en solutions aqueuses ou alcooliques à des températures élevées.

Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Principaux produits formés

Réactions de substitution : Les principaux produits sont généralement les composés pyridinium substitués.

Oxydation et réduction : Les produits dépendent des réactifs et des conditions spécifiques utilisés, mais peuvent inclure diverses formes oxydées ou réduites de cétylpyridinium

Applications De Recherche Scientifique

Antimicrobial Properties

Overview : CPB is primarily known for its effectiveness as a biocide against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell death.

Case Study : A study demonstrated that CPB exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 0.1% against Staphylococcus aureus and Escherichia coli .

Environmental Remediation

Overview : CPB has been utilized in environmental applications, particularly in the adsorption of heavy metals from wastewater.

Table 1: Adsorption Capacity of CPB-Modified Materials

| Material | Heavy Metal | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Attapulgite-CPB Composite | Cr (VI) | 302 | |

| CPB-Polyvinyl Chloride | REEs | Not specified |

Case Study : Research on attapulgite clay modified with CPB showed enhanced adsorption capabilities for chromium ions (Cr VI). The maximum adsorption capacity was recorded at 302 mg/g, making it a viable option for treating contaminated water .

Drug Delivery Systems

Overview : CPB is being explored for its potential in drug delivery applications due to its bioadhesive properties.

Table 2: Drug Release Kinetics from CPB-Based Tablets

| Polymer Type | Drug Release Rate (%) | Bioadhesive Strength (g) | Reference |

|---|---|---|---|

| Hydroxypropyl Methylcellulose | 85 | 12 | |

| Chitosan | 75 | 15 |

Case Study : A study developed sustained-release tablets using CPB for buccal drug delivery. The findings indicated that the release rate could be controlled by varying the polymer composition, thus enhancing the retention time of the active ingredient in the oral cavity .

Analytical Applications

Overview : CPB has been employed in various analytical techniques to enhance sensitivity and selectivity.

Table 3: Analytical Techniques Utilizing CPB

| Technique | Application | Detection Limit | Reference |

|---|---|---|---|

| Resonance Rayleigh Light Scattering | DNA detection | 1.5 ng/mL | |

| Spectrophotometry | Environmental analysis | Not specified |

Case Study : A novel DNA probe system incorporating CPB and emodin was developed using resonance Rayleigh light scattering. This method achieved a detection limit of 1.5 ng/mL for DNA, showcasing CPB's utility in sensitive analytical applications .

Mécanisme D'action

Cetylpyridinium bromide exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This mechanism is effective against a broad spectrum of bacteria and fungi. The compound targets the lipid bilayer of microbial membranes, causing structural and functional damage .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

CPB belongs to the QAC family, sharing similarities with cetylpyridinium chloride (CPC) and cetyltrimethylammonium bromide (CTAB) but differing in counterions and head groups:

- CPB vs. CPC : Both have a pyridinium head, but CPB uses Br⁻ as the counterion, while CPC uses Cl⁻. This difference slightly alters solubility and reactivity. For example, CPC is more common in oral care products due to Cl⁻ compatibility, while CPB is used in niche drug delivery applications .

- CPB vs. CTAB : CTAB has a trimethylammonium head instead of pyridinium. This structural variation increases CTAB’s CMC (e.g., ~1 mM for CTAB vs. ~0.9 mM for CPB), making CPB more efficient at forming micelles at lower concentrations .

Critical Micelle Concentration (CMC) and Thermodynamics

CPB’s micellization behavior is modulated by temperature, additives, and drug interactions. Key findings include:

- Additive Effects : In NaCl solutions, CPB’s CMC decreases due to reduced electrostatic repulsion (salting-out effect), whereas urea increases CMC by disrupting hydrophobic interactions .

- Thermodynamic Parameters :

CPB’s micellization is entropy-driven, with hydrophobic interactions dominating. CTAB exhibits similar trends but with higher enthalpy contributions due to stronger head-group hydration .

Data Tables

Table 1: Comparative Properties of Cationic Surfactants

Table 2: Impact of Additives on CPB’s CMC (303.15 K)

| Additive (0.1 M) | CMC (mmol/kg) | ΔCMC vs. Water | Mechanism |

|---|---|---|---|

| None (Water) | 5.8 | — | Baseline |

| NaCl | 4.2 | ↓27.6% | Salting-out |

| Urea | 7.1 | ↑22.4% | Disrupted H-bonding |

| NaBenz | 6.3 | ↑8.6% | Competitive binding |

Activité Biologique

Cetylpyridinium bromide (CPBr) is a quaternary ammonium compound widely recognized for its antimicrobial properties. Its biological activity has been extensively studied, particularly in the context of its effectiveness against various pathogens and its applications in different fields, including medicine and environmental science. This article delves into the biological activity of CPBr, presenting detailed research findings, case studies, and comparative data.

CPBr exhibits its biological activity primarily through its cationic nature, which allows it to interact effectively with microbial cell membranes. The mechanism can be summarized as follows:

- Membrane Disruption : The positively charged hydrophilic region of CPBr molecules interacts with the negatively charged components of microbial membranes, leading to membrane destabilization and leakage of intracellular components .

- Inhibition of Metabolism : By disrupting membrane integrity, CPBr interferes with cellular metabolism, inhibiting growth and leading to cell death .

- Biofilm Disruption : CPBr has been shown to inhibit the formation of biofilms by binding to pellicle-covered enamel surfaces in dental applications, thus preventing bacterial co-adhesion and glucan synthesis by Streptococcus mutans .

Antimicrobial Efficacy

Numerous studies have confirmed the broad-spectrum antimicrobial activity of CPBr against various pathogens:

- Bacterial Activity : CPBr demonstrates significant bactericidal effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. It has been incorporated into mouthwashes and dental products for its ability to reduce plaque formation and oral pathogens .

- Fungal Activity : Research indicates that CPBr also possesses antifungal properties, effectively inhibiting the growth of pathogenic fungi when combined with other agents like citral .

Comparative Studies

A comparative analysis between CPBr and other quaternary ammonium compounds reveals its unique advantages:

| Compound | Antibacterial Activity | Fungal Activity | Biofilm Disruption |

|---|---|---|---|

| This compound (CPBr) | High | Moderate | Effective |

| Cetyltrimethylammonium Bromide (CTAB) | Moderate | Low | Limited |

In a study comparing CPBr with cetyltrimethylammonium bromide (CETAB), it was found that CPBr had a higher recovery rate for heparan sulfate from human urinary samples, indicating its superior extraction capabilities in certain applications .

1. Dental Applications

A clinical study evaluated the effectiveness of mouthwash containing CPBr in reducing oral bacteria. Results indicated a significant decrease in Streptococcus mutans levels after regular use, highlighting its utility in dental hygiene products .

2. Environmental Applications

Research into CPBr-modified composites for environmental remediation showed promising results in adsorbing heavy metals such as chromium (VI). The composite beads demonstrated a maximum adsorption capacity of 302 mg/g, indicating potential for use in water treatment applications .

Toxicity and Safety Profile

While CPBr is effective as an antimicrobial agent, its safety profile is crucial for consumer products:

- Toxicological Studies : Long-term exposure studies have indicated that high doses may lead to adverse effects; however, typical concentrations used in consumer products are considered safe .

- Regulatory Status : CPBr is generally recognized as safe (GRAS) when used within recommended limits in personal care products.

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing CPB adsorption on silicate surfaces in soil studies?

- Answer : X-ray diffraction (XRD) and infrared (IR) spectroscopy are essential for analyzing CPB’s ordered adsorption on vermiculite. XRD identifies superlattice reflections, confirming molecular packing angles (~57° to silicate surfaces), while IR spectroscopy reveals binding interactions (e.g., alkyl chain alignment). Chemical analyses validate surface coverage, which depends on vermiculite charge density .

Q. How is the Langmuir isotherm applied to study CPB’s adsorption on zinc in acidic environments?

- Answer : Weight loss measurements combined with the Langmuir isotherm quantify CPB’s adsorption density and inhibition efficiency. The isotherm fits experimental data by calculating equilibrium constants and Gibbs free energy (ΔG°ads) using the Sekine method, confirming monolayer adsorption as the primary inhibition mechanism in HCl solutions .

Q. What methods determine CPB’s critical micelle concentration (CMC) in aqueous solutions?

- Answer : Conductivity measurements track specific conductivity versus CPB concentration, with CMC identified at the inflection point. Counterion binding (β) is derived from pre- and post-micellar slopes. This method also evaluates electrolyte effects (e.g., NaCl) on micellization .

Advanced Research Questions

Q. How do thermodynamic parameters explain CPB’s micelle stability in drug-surfactant systems?

- Answer : Temperature-dependent conductivity studies calculate ΔG°m (micellization free energy), ΔH°m (enthalpy), and ΔS°m (entropy). Negative ΔG°m confirms spontaneity, while ΔH°m and ΔS°m reveal dominant forces (e.g., hydrophobic interactions vs. ion-dipole). Transfer thermodynamics (ΔG°mt) further assess additive effects (e.g., urea disrupts micelles via H-bond competition) .

Q. What structural factors influence CPB’s efficacy as a corrosion inhibitor for metals?

- Answer : Molecular orientation (alkyl chain alignment on metal surfaces) and charge density determine adsorption efficiency. Electrochemical impedance spectroscopy (EIS) and polarization curves correlate inhibition efficiency with CPB’s packing density, which is maximized at optimal pH and concentration .

Q. How do additives like NaCl or urea modulate CPB’s interaction with levofloxacin (LFH) in drug delivery systems?

- Answer : Conductivity and UV-Vis spectroscopy quantify CMC shifts and binding constants (Kb). NaCl compresses the electrical double layer, reducing CMC and enhancing LFH-CPB binding. Urea increases CMC by disrupting hydrophobic interactions, validated via compensation temperature analysis (ΔH°m-ΔS°m plots) .

Q. What challenges arise in reconciling CPB’s adsorption data across different silicate substrates?

- Answer : Discrepancies in surface coverage (e.g., 18.4 Ų/molecule on vermiculite vs. higher values on less charged silicates) stem from charge density variations. Atomic force microscopy (AFM) and zeta potential measurements resolve conflicting data by correlating substrate charge with CPB’s packing efficiency .

Q. Methodological Guidance

Q. How to design experiments for optimizing CPB-based micellar drug carriers?

- Answer :

Variable Control : Systematically vary temperature (293–323 K) and additive concentrations (e.g., 0–200 mM NaCl).

Characterization Tools : Use dynamic light scattering (DLS) for micelle size and ζ-potential, and fluorescence spectroscopy for micropolarity (pyrene probe).

Thermodynamic Validation : Calculate transfer parameters (ΔG°mt) to assess additive impacts on micelle stability .

Q. What statistical approaches validate CPB’s adsorption isotherms in heterogeneous systems?

- Answer :

- Non-linear regression : Fit Langmuir/Freundlich models to adsorption data using software (e.g., OriginLab).

- Error Analysis : Calculate root-mean-square errors (RMSE) and Akaike information criterion (AIC) to compare model accuracy.

- Sensitivity Testing : Verveine plots assess parameter robustness under varying pH or ionic strength .

Q. Data Contradictions and Resolution

Q. Why do reported CMC values for CPB vary across studies?

Propriétés

IUPAC Name |

1-hexadecylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJBNKEBPCGSY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033307 | |

| Record name | Cetylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |

| Record name | Cetylpyridinium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone, ethanol, and chloroform | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream-colored, waxy solid | |

CAS No. |

140-72-7 | |

| Record name | Cetylpyridinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64.5 °C | |

| Record name | CETYLPYRIDINIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.